2-[3-(Benzyloxy)oxetan-3-yl]aceticacid
Description
Structural Analysis Table
| Feature | Description | Role in Reactivity |
|---|---|---|
| Oxetane ring | Four-membered cyclic ether with C-O-C bond angle ~90° | High ring strain increases electrophilicity |
| Benzyloxy group | -OCH₂C₆H₅ substituent at C3 of oxetane | Steric hindrance; participates in π stacking |
| Acetic acid moiety | -CH₂COOH side chain at C3 of oxetane | Hydrogen bonding; salt formation capability |
This compound’s architecture makes it a candidate for proton-coupled electron transfer (PCET) reactions and supramolecular assembly due to its dual hydrophobic (benzyloxy) and hydrophilic (carboxylic acid) domains .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3-phenylmethoxyoxetan-3-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-12(8-15-9-12)16-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
InChI Key |
HTFYYWGULZXMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid typically involves the formation of the oxetane ring followed by the introduction of the benzyloxy and acetic acid groups. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the oxetane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-(Oxetan-3-yl)acetic Acid (CAS: 1310381-54-4)
- Structure : Lacks the benzyloxy group, retaining only the oxetane-acetic acid backbone.
- Properties: Smaller molecular weight (116.12 g/mol vs. 279.3 g/mol) reduces steric hindrance and increases hydrophilicity.
2.1.2. 2-(3-Aminooxetan-3-yl)acetic Acid (CAS: 1373923-03-5)
- Structure: Substitutes benzyloxy with an amino group.
- Properties: The amino group introduces basicity (pKa ~9–10), enabling pH-dependent solubility and reactivity. This contrasts with the ether-linked benzyloxy group, which is neutral and more lipophilic. The amino derivative is more prone to oxidative metabolism .
2-(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic Acid
- Structure : Incorporates a Boc-protected piperazine moiety.
- Piperazine adds hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the benzyloxy analogue .
Functional Analogues with Aromatic-Ether Moieties
2.2.1. 3-Phenoxyphenylacetic Acid (CAS: 32852-81-6)
- Structure: Contains a phenoxy-phenyl group instead of the oxetane ring.
- The absence of the oxetane may decrease resistance to ring-opening reactions under acidic conditions .
5-(Benzyloxy)-3-indoleacetic Acid (CAS: 4382-53-0)
- Structure : Features an indole core with a benzyloxy substituent.
- Properties : The indole ring enables aromatic stacking and hydrogen bonding via the NH group, contrasting with the oxetane’s inert oxygen. This compound may exhibit stronger fluorescence properties, useful in biochemical assays .
Pharmacologically Active Analogues
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
- Structure : Chromene ring substituted with benzyl, chloro, and methyl groups.
- Properties : The extended conjugated system (chromene) increases UV absorption, while the chloro and methyl groups enhance lipophilicity and electron-withdrawing effects. This structural complexity may improve antimicrobial activity but reduce synthetic accessibility .
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid
- Structure : Benzothiazolone fused ring system.
- Properties: The sulfur atom and ketone group introduce polarity and redox activity, differing from the oxetane’s stability. This compound is a known intermediate for antimicrobial agents, highlighting how heteroatom variations impact biological activity .
Comparative Data Table
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